molecular formula C25H36F3N9O10S B605673 ATN-161 (trifluoroacetate salt)

ATN-161 (trifluoroacetate salt)

Cat. No.: B605673
M. Wt: 711.7 g/mol
InChI Key: MCVJOWHOEOLJGI-LQCLSJOXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ATN-161 trifluoroacetate salt is a novel integrin alpha-5 beta-1 antagonist. It is derived from a five-amino-acid peptide sequence of fibronectin’s synergy region. This compound has shown significant potential in inhibiting angiogenesis and the growth of liver metastases in murine models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ATN-161 trifluoroacetate salt involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified .

Industrial Production Methods

In industrial settings, the synthesis of ATN-161 trifluoroacetate salt follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive cycles of amino acid coupling and deprotection efficiently. The final product is purified using high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

ATN-161 trifluoroacetate salt primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions

    Reagents: Amino acids, coupling reagents (e.g., HBTU, HATU), deprotection reagents (e.g., TFA), and solvents (e.g., DMF, DCM).

    Conditions: The synthesis is carried out under inert atmosphere conditions to prevent oxidation.

Major Products

The major product of the synthesis is the ATN-161 trifluoroacetate salt itself. The purity of the final product is crucial, and it is typically achieved through rigorous purification steps .

Scientific Research Applications

ATN-161 trifluoroacetate salt has a wide range of applications in scientific research:

Mechanism of Action

ATN-161 trifluoroacetate salt exerts its effects by binding to integrin alpha-5 beta-1 and alpha-v beta-3. This binding inhibits the migration and adhesion of endothelial cells, which are crucial for tumor angiogenesis. By targeting these integrins, ATN-161 trifluoroacetate salt disrupts the formation of new blood vessels that supply nutrients to tumors, thereby inhibiting tumor growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ATN-161 trifluoroacetate salt is unique due to its non-RGD based integrin binding mechanism. Unlike other integrin antagonists that rely on the RGD sequence, ATN-161 trifluoroacetate salt targets integrin alpha-5 beta-1 and alpha-v beta-3 through a different peptide sequence, making it a valuable tool in integrin research and cancer therapy .

Properties

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]butanediamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N9O8S.C2HF3O2/c1-11(34)32-4-2-3-17(32)23(40)29-14(5-12-7-26-10-27-12)20(37)30-15(8-33)21(38)31-16(9-41)22(39)28-13(19(25)36)6-18(24)35;3-2(4,5)1(6)7/h7,10,13-17,33,41H,2-6,8-9H2,1H3,(H2,24,35)(H2,25,36)(H,26,27)(H,28,39)(H,29,40)(H,30,37)(H,31,38);(H,6,7)/t13-,14-,15-,16-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVJOWHOEOLJGI-LQCLSJOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36F3N9O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

711.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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